molecular formula C36H24Br2N4O2 B3831285 4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE

4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE

Cat. No.: B3831285
M. Wt: 704.4 g/mol
InChI Key: ZGWCQGIVHCHNCE-UHFFFAOYSA-N
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Description

4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its multiple aromatic rings and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the bromination of benzamide derivatives, followed by coupling reactions to introduce the pyrimidinyl and phenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and recrystallization is essential to achieve the required quality for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen gas, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-{[(4-BROMOBENZOYL)AMINO]METHYL}BENZAMIDE
  • 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]BENZYL}PHENYL)BENZAMIDE
  • 4-BROMO-N-Z-PIPERIDINE

Uniqueness

4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-[4-[6-[4-[(4-bromobenzoyl)amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24Br2N4O2/c37-28-14-6-26(7-15-28)35(43)39-30-18-10-23(11-19-30)32-22-33(42-34(41-32)25-4-2-1-3-5-25)24-12-20-31(21-13-24)40-36(44)27-8-16-29(38)17-9-27/h1-22H,(H,39,43)(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCQGIVHCHNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE
Reactant of Route 2
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4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE

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